molecular formula C15H14ClN5OS B6718211 N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide

Cat. No.: B6718211
M. Wt: 347.8 g/mol
InChI Key: YHOMCDRRTMEPLJ-UHFFFAOYSA-N
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Description

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c16-12-4-2-11(3-5-12)10-14-19-20-15(23-14)18-13(22)6-9-21-8-1-7-17-21/h1-5,7-8H,6,9-10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOMCDRRTMEPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the nucleophilic attack of amines to form the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets. The compound may inhibit viral replication by interfering with viral enzymes or proteins . Additionally, it may act as an antibacterial agent by disrupting bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-pyrazol-1-ylpropanamide can be compared with other thiadiazole derivatives, such as:

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